

Standard Operating Procedure for Dissolving Maraviroc for In Vitro Use

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Compound of Interest

Compound Name: Maraviroc

Cat. No.: B1676071

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maraviroc is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5), which is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, **Maraviroc** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry.[3] Its potent and selective anti-HIV-1 activity makes it a valuable tool for in vitro studies of viral entry, CCR5 signaling, and the development of novel antiretroviral agents. This document provides a detailed standard operating procedure (SOP) for the dissolution of **Maraviroc** for various in vitro applications.

Data Presentation

Maraviroc Solubility

Maraviroc is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[4] The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous media for in vitro experiments.

Solvent	Maximum Solubility (mg/mL)	Maximum Solubility (mM)	Reference
DMSO	38.53 - 100	75 - 194.67	
Ethanol	51.37	100	
Dimethyl formamide	5	-	
Ethanol:PBS (1:1, pH 7.2)	~0.5	-	

Note: The molecular weight of **Maraviroc** is 513.67 g/mol . Batch-specific molecular weights may vary due to hydration.

Recommended Solvents for Stock Solutions

Based on the solubility data, Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of **Maraviroc**.

Experimental Protocols

Materials

- **Maraviroc** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol, absolute
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol for Preparing a 10 mM Maraviroc Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

- Calculate the required mass of **Maraviroc**:
 - Molecular Weight (MW) of **Maraviroc** = 513.67 g/mol
 - To prepare 1 mL of a 10 mM solution:
 - $\text{Mass (g)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 513.67 \text{ g/mol} \times 1 \text{ mL} = 0.0051367 \text{ g}$
 - $\text{Mass (mg)} = 5.14 \text{ mg}$
- Weigh **Maraviroc**: Accurately weigh 5.14 mg of **Maraviroc** powder and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Maraviroc** powder.
- Dissolve **Maraviroc**: Vortex the tube thoroughly until the **Maraviroc** is completely dissolved. Gentle warming at 37°C or sonication may be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.

Protocol for Preparing Working Solutions

For most in vitro cell-based assays, the final concentration of the organic solvent should be kept low (typically $\leq 0.1\%$ v/v) to avoid cytotoxicity.

- Determine the final desired concentration of **Maraviroc** for your experiment (e.g., 10 nM, 100 nM).
- Perform serial dilutions:
 - Prepare an intermediate dilution of the 10 mM stock solution in the appropriate cell culture medium or assay buffer. For example, to get a 100 μM intermediate solution, dilute the 10

mM stock 1:100.

- From the intermediate dilution, prepare the final working concentration. For example, to get a 100 nM final concentration from a 100 μ M intermediate, dilute 1:1000 in the final assay volume.
- Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the wells treated with **Maraviroc**.

Mandatory Visualization

Maraviroc Dissolution and Use Workflow

The following diagram illustrates the standard workflow for dissolving **Maraviroc** and preparing it for in vitro use.



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Caption: Workflow for preparing and using **Maraviroc** in vitro.

CCR5 Signaling Pathway Inhibition by Maraviroc

This diagram illustrates the mechanism of action of **Maraviroc** in blocking HIV-1 entry.

Caption: **Maraviroc** blocks HIV-1 entry by binding to the CCR5 co-receptor.

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